molecular formula C17H15Cl2N3O2 B1330061 1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride CAS No. 3380-78-7

1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

Cat. No. B1330061
CAS RN: 3380-78-7
M. Wt: 364.2 g/mol
InChI Key: DVYFFPFMNKCWMW-UHFFFAOYSA-N
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Description

The compound "1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride" is a derivative of tetrahydro-β-carboline, a structural framework that is of significant interest in medicinal chemistry due to its presence in a variety of natural products and pharmaceutical agents. The presence of a 4-chloro-3-nitrophenyl group suggests potential for bioactivity, given that chloro-nitrophenyl moieties are often seen in compounds with diverse biological activities.

Synthesis Analysis

The synthesis of tetrahydro-β-carbolines can be achieved through the action of trifluoroacetic acid on enamines derived from tryptamine or tryptophan, as described in the provided papers . The reaction with methanolic hydrogen chloride can lead to cyclization to the corresponding β-carboline derivative. The course of the reaction is influenced by the substitution pattern on the molecule, and it is noted that mixtures of products are not formed, which indicates a level of specificity in the reaction outcome .

Molecular Structure Analysis

The molecular structure of tetrahydro-β-carbolines includes a four-membered nitrogen-containing ring fused to a six-membered aromatic ring. The substitution of the 4-chloro-3-nitrophenyl group at the 1-position of the tetrahydro-β-carboline core would likely influence the electronic distribution and steric hindrance within the molecule, potentially affecting its binding to biological targets.

Chemical Reactions Analysis

The chemical reactivity of tetrahydro-β-carbolines can be modulated by the substituents attached to the core structure. In the case of 1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, the presence of electron-withdrawing groups such as the nitro and chloro substituents could make the molecule more susceptible to nucleophilic attacks. The papers do not provide specific reactions for this compound, but general reactivity patterns for tetrahydro-β-carbolines can be inferred .

Physical and Chemical Properties Analysis

While the provided papers do not detail the physical and chemical properties of the specific compound , it can be surmised that the presence of the chloro and nitro groups would affect properties such as solubility, melting point, and reactivity. The hydrochloride salt form of the compound would likely increase its water solubility, making it more amenable to biological studies or pharmaceutical formulation .

Scientific Research Applications

Trypanocidal Activity

  • Trypanocidal Activity Evaluation: Tetrahydro-beta-carboline derivatives have been synthesized and evaluated for their trypanocidal activity against Trypanosoma cruzi. The compound trans-methyl 1-(m-nitro)phenyl-1,2,3,4-9H-tetrahydro-beta-carboline-3-carboxylate showed significant activity in this context (Tonin et al., 2009).

Antimalarial Properties

  • Synthesis for Antimalarial Screening: A series of tetrahydro-beta-carboline derivatives were synthesized and screened for their in vitro antimalarial activity. Some compounds showed promising activity against Plasmodium falciparum, outperforming chloroquine in certain cases (Gupta et al., 2008).

Antioxidant and Cytotoxicity Properties

  • Antioxidant and Cytotoxicity Evaluation: The antioxidant and cytotoxicity properties of various tetrahydro-beta-carboline derivatives were investigated, revealing moderate antioxidant properties and differential cytotoxic activities on various cell lines (Goh et al., 2015).

Occurrence in Fruits and Antioxidant Activity

  • Natural Occurrence and Activity as Antioxidants: Tetrahydro-beta-carboline alkaloids were found in fruits and fruit juices, acting as antioxidants and free radical scavengers. This suggests a potential role in contributing to the antioxidant effect of certain food products (Herraiz & Galisteo, 2003).

Inhibitory Effects on Cyclin-Dependent Kinases

  • Inhibition of Cyclin-Dependent Kinases: Beta-carbolines, including some tetrahydro-beta-carboline derivatives, were identified as potent and specific inhibitors of cyclin-dependent kinases, important for cell cycle regulation (Song et al., 2002).

Formation and Reactivity Studies

  • Studies on Formation and Reactivity: The formation and reactivity of tetrahydro-beta-carbolines in the presence of nitrosating agents were examined, revealing pathways for the generation of beta-carbolines and their potential biological implications (Diem et al., 2001).

Maillard Reaction and Mass Spectrometry

  • Optimization of Maillard Reaction: The Maillard reaction was used to synthesize new 6-methoxy-tetrahydro-beta-carboline derivatives, with mass spectrometry employed for characterization. This highlights the method's potential in creating beta-carboline antioxidants (Goh et al., 2015).

properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2.ClH/c18-13-6-5-10(9-15(13)21(22)23)16-17-12(7-8-19-16)11-3-1-2-4-14(11)20-17;/h1-6,9,16,19-20H,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYFFPFMNKCWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC(=C(C=C4)Cl)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40955383
Record name 1-(4-Chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

CAS RN

3380-78-7
Record name 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-chloro-3-nitrophenyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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